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molecular formula C10H6N2 B1348393 5-Cyanoisoquinoline CAS No. 27655-41-0

5-Cyanoisoquinoline

Cat. No. B1348393
M. Wt: 154.17 g/mol
InChI Key: XVJDHUCBVHTPGE-UHFFFAOYSA-N
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Patent
US05859002

Procedure details

To a cold (0° C.) solution of 10.0 g (61.4 mmol) of 5-aminoisoquinoline in 288 mL of 1.5N hydrochloric acid, was added 15 mL of 5.2M sodium nitrite in water. After approximately 5 minutes, a cool saturated solution of sodium bicarbonate was added to the reaction mixture until the reaction solution tested negative using the iodide and starch paper test. The resultant solution was poured into a cold (0°-5° C.) biphasic mixture containing 300 ml of toluene and 150 mL of an aqueous solution containing 8.4 g (177 mmol) of sodium cyanide and 7.6 g (85 mmol) of copper cyanide. The resultant reaction mixture was warmed to room temperature, reacted for approximately 1 hour, and then diluted with a mixture of ethyl acetate and water. The resulting layers were separated, and the organic phase was dried over sodium sulfate, filtered, and then reduced to dryness under reduced pressure to provide 5.9 g of a yellow solid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
288 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
8.4 g
Type
reactant
Reaction Step Eight
Quantity
7.6 g
Type
reactant
Reaction Step Eight
Yield
56%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.N([O-])=O.[Na+].C(=O)(O)[O-].[Na+].[I-].[C-]#N.[Na+].[Cu](C#N)[C:26]#[N:27]>Cl.O.C(OCC)(=O)C.C1(C)C=CC=CC=1>[C:26]([C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2)#[N:27] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
aqueous solution
Quantity
150 mL
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C2C=CN=CC2=CC=C1
Name
Quantity
15 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
288 mL
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-]
Step Six
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
8.4 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
7.6 g
Type
reactant
Smiles
[Cu](C#N)C#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
reacted for approximately 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resulting layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(#N)C1=C2C=CN=CC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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